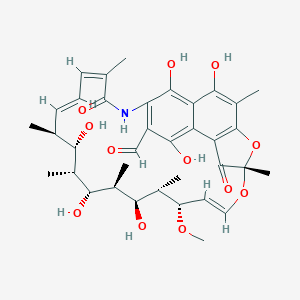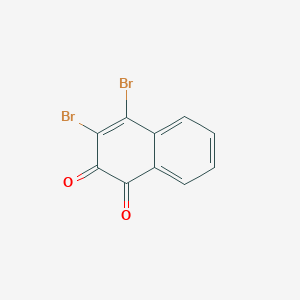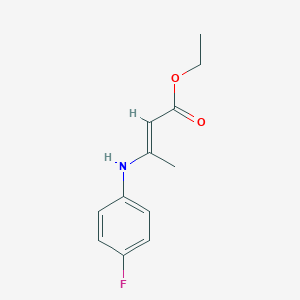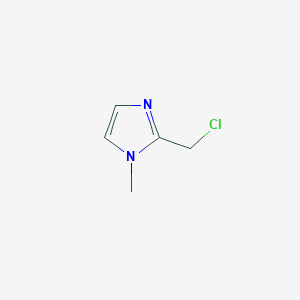![molecular formula C17H30N4O6 B092542 Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate CAS No. 17353-67-2](/img/structure/B92542.png)
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate, also known as Methyl 6-O-(N-(L-alanyl)-L-phenylalanyl)-L-lysinate, is a synthetic peptide that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mécanisme D'action
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate exerts its biological effects through various mechanisms, including modulation of signaling pathways, regulation of gene expression, and interaction with cellular receptors. For example, in cancer cells, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, in cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, while in normal cells, it has been shown to have minimal toxicity. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In cardiovascular research, this compound has been shown to have anti-inflammatory, anti-oxidant, and vasodilatory effects, which may reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several advantages for lab experiments, such as its high purity, stability, and solubility in aqueous solutions. However, this compound also has some limitations, such as its relatively high cost and limited availability. Additionally, the biological effects of this compound may vary depending on the experimental conditions, such as the cell type, concentration, and duration of treatment.
Orientations Futures
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several potential future directions for scientific research. For example, further studies are needed to elucidate the molecular mechanisms underlying its biological effects, as well as its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of novel synthesis methods and analogs may improve the potency, selectivity, and pharmacokinetic properties of this compound. Finally, the translation of this compound into clinical trials may provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acid residues onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The yield and purity of the final product can be optimized through various purification methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its ability to regulate glucose metabolism and improve insulin sensitivity. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may reduce the risk of cardiovascular diseases.
Propriétés
Numéro CAS |
17353-67-2 |
|---|---|
Nom du produit |
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
Formule moléculaire |
C17H30N4O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
InChI |
InChI=1S/C17H30N4O6/c1-10(19-13(4)23)15(24)20-11(2)16(25)21-14(17(26)27-5)8-6-7-9-18-12(3)22/h10-11,14H,6-9H2,1-5H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25)/t10-,11-,14-/m0/s1 |
Clé InChI |
IRALKIUEGHMPLR-MJVIPROJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)OC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
Séquence |
AAX |
Synonymes |
N6-Acetyl-N2-[N-(N-acetyl-L-alanyl)-L-alanyl]-L-lysine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
